Aloveroside A

Description

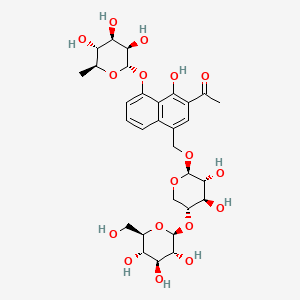

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H40O17 |

|---|---|

Molecular Weight |

672.6 g/mol |

IUPAC Name |

1-[4-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-1-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphthalen-2-yl]ethanone |

InChI |

InChI=1S/C30H40O17/c1-10(32)14-6-12(13-4-3-5-15(18(13)20(14)34)45-29-26(40)23(37)19(33)11(2)44-29)8-42-28-25(39)22(36)17(9-43-28)47-30-27(41)24(38)21(35)16(7-31)46-30/h3-6,11,16-17,19,21-31,33-41H,7-9H2,1-2H3/t11-,16+,17+,19-,21+,22-,23+,24-,25+,26+,27+,28+,29-,30-/m0/s1 |

InChI Key |

HCCYPMCFIHZEAY-FHUIRLHESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=C(C=C3CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=C(C=C3COC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Aloveroside A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloveroside A is a naturally occurring triglucosylnaphthalene derivative found in Aloe vera (L.) Burm. f.[1]. As a constituent of a plant with a long history of medicinal use, this compound is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in natural product chemistry and drug development.

Discovery and Chemical Structure

This compound was first isolated from the ethanolic extract of Aloe vera[2]. Its chemical structure was elucidated as 1-(((4-(1-O-beta-D-glucopyranosyl-(1->4)-beta-D-xylopyranoside)-hydroxymethyl)-1-hydroxy-8-O-alpha-L-rhamnopyranoside)naphthalene-2-yl)-ethanone[3]. This complex structure, featuring a naphthalene core with three sugar moieties, places it in the category of glycosylated aromatic compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C53H90O22 | [4] |

| Molecular Weight | 1079.3 g/mol | [4] |

| Source | Aloe vera (L.) Burm. f. | [1][2] |

| Compound Class | Triglucosylnaphthalene Derivative | [2][5] |

Experimental Protocols

Extraction and Isolation

Experimental Workflow for this compound Isolation

Caption: Figure 1. Generalized workflow for the isolation of this compound.

1. Plant Material Preparation:

-

Fresh leaves of Aloe vera are collected, washed, and the outer green rind is separated from the inner gel.

-

The plant material is then typically dried and powdered to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with ethanol, often through maceration or Soxhlet extraction[1][6][7]. Maceration involves soaking the plant material in the solvent for an extended period with occasional agitation.

3. Concentration:

-

The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

4. Fractionation (Optional but Recommended):

-

The crude extract can be subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to partition into the more polar fractions.

5. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is then subjected to column chromatography on a stationary phase like silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC)[1].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column[8][9][10][11]. A typical mobile phase would be a gradient of water and methanol or acetonitrile. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques[1].

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound, confirming its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

13C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the sequence and linkage of the sugar units to the naphthalene core.

While the specific NMR data for this compound is not detailed in the readily available literature, the general approach to its structural elucidation would follow standard natural product chemistry protocols.

Biological Activity

The biological activity of this compound has not been extensively studied. To date, the primary reported activity is its weak inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Table 2: Reported Biological Activity of this compound

| Activity | Assay Details | Result | Reference |

| bACE1 Inhibition | In vitro enzyme inhibition assay | Inhibition rate of ~18.68% at 100 µg/mL | [2] |

Experimental Protocol for bACE1 Inhibition Assay (Generalized):

A fluorometric assay is commonly used to determine BACE1 activity.

-

Reagents: Recombinant human BACE1, a specific fluorogenic substrate, and a buffer solution.

-

Procedure:

-

This compound (at a concentration of 100 µg/mL) is pre-incubated with BACE1 in the assay buffer.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The inhibition rate is calculated by comparing the rate of substrate cleavage in the presence of this compound to that of a control (without the inhibitor).

-

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The weak bACE inhibitory activity suggests a potential, albeit modest, role in pathways related to Alzheimer's disease, where BACE1 is a key enzyme in the production of amyloid-β peptides. However, further research is required to elucidate any significant impact on cellular signaling.

Logical Relationship of this compound's Known Activity

Caption: Figure 2. Known biological interaction of this compound.

Conclusion

This compound is a complex triglucosylnaphthalene derivative from Aloe vera whose biological activities are still largely unexplored. This guide provides a framework for its isolation and characterization based on established phytochemical methods. The reported weak bACE1 inhibitory activity suggests a potential avenue for further investigation, particularly in the context of neurodegenerative diseases. Future research should focus on developing a standardized, high-yield isolation protocol for this compound and conducting comprehensive biological screenings to uncover its full therapeutic potential and any involvement in cellular signaling pathways. This will be crucial for drug development professionals seeking to leverage the vast chemical diversity of natural products.

References

- 1. Review on the phytochemistry and toxicological profiles of Aloe vera and Aloe ferox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Npc141516 | C53H90O22 | CID 70699388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Constituents, Antimicrobial Activity, and Food Preservative Characteristics of Aloe vera Gel [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical study in ethanolic leaves extract of Aloe vera using Gas chromatography | Semantic Scholar [semanticscholar.org]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.in [isca.in]

- 11. Optimization of a preparative RP-HPLC method for isolation and purification of picrosides in Picrorhiza kurroa | Semantic Scholar [semanticscholar.org]

Unveiling the Molecular Architecture of Aloveroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Aloveroside A, a naphthalene derivative found in Aloe vera. The document outlines the spectroscopic data and experimental protocols that are fundamental to its characterization, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound has been determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a complete, publicly available dataset for this compound remains elusive in consolidated form, this guide compiles the general principles and expected data based on the analysis of related compounds from Aloe species.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition of this compound. The expected data would provide the exact mass of the molecule, allowing for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₂O₁₃ |

| Molecular Weight | 564.5 g/mol |

| Ionization Mode | ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used for such compounds. |

| Expected [M+H]⁺ | Data not currently available in indexed literature. |

| Expected [M+Na]⁺ | Data not currently available in indexed literature. |

| Key Fragmentation Pathways | Fragmentation would likely involve the sequential loss of the sugar moieties and characteristic cleavages of the naphthalene core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the precise connectivity and stereochemistry of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Aromatic Protons | 6.5 - 8.0 | m | - |

| Anomeric Protons (Sugars) | 4.5 - 5.5 | d | - |

| Sugar Protons | 3.0 - 4.5 | m | - |

| Methylene Protons | Data not currently available in indexed literature. | - | - |

| Methyl Protons (if any) | Data not currently available in indexed literature. | s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| Carbonyl Carbons | 180 - 200 |

| Aromatic Carbons | 100 - 160 |

| Anomeric Carbons (Sugars) | 95 - 105 |

| Sugar Carbons | 60 - 85 |

| Methylene Carbons | Data not currently available in indexed literature. |

| Methyl Carbons (if any) | Data not currently available in indexed literature. |

Experimental Protocols

The isolation and purification of this compound from Aloe vera involves a multi-step process combining various chromatographic techniques. The following is a generalized protocol based on methods used for isolating similar compounds from Aloe species.

Isolation and Purification of this compound

-

Extraction: The dried and powdered leaves of Aloe vera are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A typical partitioning scheme would involve sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar fractions (e.g., n-butanol).

-

Column Chromatography: The n-butanol fraction is then subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. Chemical shifts are referenced to the residual solvent signals.

Visualization of Methodologies

To facilitate a clearer understanding of the processes involved in the structure elucidation of this compound, the following diagrams illustrate the key workflows.

The following diagram illustrates the logical relationships between the different NMR experiments used to piece together the structure of a natural product like this compound.

The Enigmatic Pathway to Aloveroside A: A Technical Guide to its Biosynthesis in Aloe vera

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biosynthetic pathway of Aloveroside A, a significant triglucosylated naphthalene derivative found in Aloe vera. This document offers researchers, scientists, and drug development professionals a foundational understanding of the complex enzymatic processes that culminate in the synthesis of this unique secondary metabolite. While the complete pathway is yet to be fully elucidated, this guide synthesizes current knowledge to propose a putative biosynthetic route, outlines key experimental methodologies, and provides a framework for future research.

The biosynthesis of this compound is believed to originate from the versatile polyketide pathway, a major route for the production of a wide array of aromatic compounds in plants. Evidence suggests that a type III polyketide synthase (PKS) is responsible for the formation of the core naphthalene structure. Although the precise PKS in Aloe vera has not yet been identified, related studies in Aloe species have characterized PKS enzymes that produce hexaketide and heptaketide precursors, lending strong support to this hypothesis.

Following the formation of the naphthalene aglycone, a series of glycosylation steps are catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes are responsible for attaching the three glucose moieties that characterize this compound. While specific UGTs for this compound in Aloe vera remain to be discovered, research on the glycosylation of similar phenolic compounds in plants provides a basis for understanding this crucial part of the pathway.

This guide presents a proposed biosynthetic pathway for this compound, detailing the hypothetical enzymatic steps from primary metabolites to the final complex glycoside. To facilitate further investigation, detailed experimental protocols for key research areas are provided, including methods for enzyme assays, metabolic profiling, and gene expression analysis.

Proposed Biosynthesis Pathway of this compound

The proposed pathway begins with the condensation of acetyl-CoA and malonyl-CoA by a type III polyketide synthase to form a hexaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to yield the naphthalene core. Subsequent glycosylation events, catalyzed by specific UGTs, attach three glucose units to the naphthalene aglycone, resulting in the formation of this compound.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data for the biosynthesis of this compound. To guide future research, the following table outlines the types of data that are crucial for a comprehensive understanding of the pathway's efficiency and regulation.

| Parameter | Description | Target Value/Range (Hypothetical) |

| PKS Activity | Specific activity of the Aloe vera PKS towards acetyl-CoA and malonyl-CoA. | 1 - 10 nkat/mg |

| UGT Kinetics (Km) | Michaelis constant for the naphthalene aglycone and UDP-glucose for each UGT. | 10 - 100 µM |

| UGT Kinetics (kcat) | Catalytic turnover number for each UGT. | 0.1 - 5 s-1 |

| Precursor Concentration | Cellular concentration of the naphthalene aglycone in Aloe vera leaves. | 5 - 50 µg/g fresh weight |

| Product Yield | Concentration of this compound in Aloe vera leaves. | 100 - 500 µg/g fresh weight |

Key Experimental Protocols

To facilitate the elucidation of the this compound biosynthetic pathway, this guide provides detailed methodologies for essential experiments.

Heterologous Expression and Characterization of a Candidate Aloe vera Polyketide Synthase

Objective: To identify and characterize the PKS responsible for the synthesis of the naphthalene aglycone.

Methodology:

-

Gene Identification: Isolate total RNA from Aloe vera leaves and synthesize cDNA. Use degenerate primers designed from conserved regions of known plant type III PKS genes to amplify a candidate PKS gene fragment via PCR. Obtain the full-length gene sequence using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: Clone the full-length PKS cDNA into an E. coli expression vector (e.g., pET vector series). Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assays: Conduct in vitro assays using acetyl-CoA and [14C]-malonyl-CoA as substrates. Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography, or by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify the naphthalene product.

In Vitro Characterization of UDP-Glycosyltransferases

Objective: To identify and characterize the UGTs involved in the glycosylation of the naphthalene aglycone.

Methodology:

-

Candidate Gene Identification: Mine the Aloe vera transcriptome for candidate UGT genes, particularly those belonging to families known to act on phenolic substrates.

-

Heterologous Expression and Purification: Follow a similar procedure as described for the PKS to produce and purify recombinant UGT proteins.

-

Enzyme Assays: Perform in vitro assays using the synthesized naphthalene aglycone as the acceptor substrate and UDP-glucose as the sugar donor. Monitor the formation of glycosylated products using HPLC-MS. For kinetic analysis, vary the concentrations of the aglycone and UDP-glucose to determine Km and kcat values.

Quantitative Analysis of this compound and its Precursors in Aloe vera Leaf Extracts by LC-MS/MS

Objective: To quantify the levels of this compound and its potential biosynthetic precursors in Aloe vera tissues.

Methodology:

-

Sample Preparation: Harvest Aloe vera leaves, immediately freeze in liquid nitrogen, and lyophilize. Extract the dried tissue with a suitable solvent (e.g., 80% methanol).

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the naphthalene aglycone. Use a C18 reversed-phase column for separation and a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection.

-

Quantification: Generate standard curves using purified this compound and the synthesized naphthalene aglycone to accurately quantify their concentrations in the plant extracts.

This technical guide provides a critical starting point for the in-depth investigation of the this compound biosynthetic pathway. The proposed pathway, coupled with the detailed experimental protocols, will empower researchers to unravel the genetic and biochemical intricacies of this fascinating molecule, paving the way for potential applications in drug development and biotechnology.

Aloveroside A: A Comprehensive Technical Review of its Natural Occurrence, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

Aloveroside A is a naphthalene derivative that has been identified as a constituent of Aloe vera. Despite extensive phytochemical research, there is currently no scientific evidence to suggest the presence of this compound in any natural source other than the Aloe genus. This technical guide synthesizes the available information on this compound, focusing on its known source, Aloe vera. The document details experimental protocols for its isolation and characterization, presents quantitative data where available, and provides visualizations of relevant chemical structures and experimental workflows.

Natural Occurrence of this compound

This compound is classified as a triglucosylated naphthalene derivative.[1][2] Extensive phytochemical studies have been conducted on a wide variety of plants, yet the presence of this compound has, to date, only been reported in Aloe vera (L.) Burm.f., a member of the Asphodelaceae family.[1][2] While the Aloe genus is rich in diverse chemical compounds, including other naphthalene derivatives, this compound has not been identified in other species of Aloe or any other plant genera.[3][4][5][6][7][8]

The biosynthesis of naphthalene derivatives in plants is complex and not fully elucidated. In fungi, naphthalenones are known to be biosynthesized via the 1,8-dihydroxynaphthalene (DHN) melanin pathway, which originates from a pentaketide chain.[9] While the specific biosynthetic pathway of this compound in Aloe vera has not been detailed in the available literature, it is likely to involve a polyketide pathway, which is common for the synthesis of phenolic compounds in plants.

Physicochemical Properties and Quantitative Data

Limited quantitative data is available for this compound. One study reported its weak inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), with an inhibition rate of approximately 18.68% at a concentration of 100 µg/mL.[2]

| Compound | Source | Quantitative Data | Reference |

| This compound | Aloe vera | BACE1 Inhibition Rate: ~18.68% at 100 µg/mL | [2] |

Experimental Protocols

Isolation and Purification of this compound from Aloe vera

The following protocol is a synthesized methodology based on standard phytochemical isolation techniques for naphthalene glycosides from Aloe species.

Objective: To isolate and purify this compound from the ethanolic extract of Aloe vera.

Materials and Reagents:

-

Aloe vera leaves

-

Ethanol (95%)

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Developing reagents for TLC (e.g., 10% H₂SO₄ in ethanol)

Methodology:

-

Extraction:

-

Air-dry fresh Aloe vera leaves and grind them into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions using TLC to identify the fraction containing the target compound (this compound). Naphthalene derivatives are typically found in the more polar fractions (ethyl acetate and n-butanol).

-

-

Column Chromatography:

-

Subject the this compound-rich fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.

-

-

Purification:

-

Further purify the combined fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

-

Perform final purification using reversed-phase C18 column chromatography with a methanol-water gradient system to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound as this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

-

General Workflow for Phytochemical Analysis of Aloe vera

The following diagram illustrates a general workflow for the extraction, isolation, and identification of phytochemicals like this compound from Aloe vera.

Signaling Pathways and Logical Relationships

As the biological activity of this compound is not extensively studied, its role in specific signaling pathways is not yet defined. However, a hypothetical logical relationship for its potential investigation as a BACE1 inhibitor in the context of Alzheimer's disease research can be visualized.

Conclusion and Future Directions

Currently, Aloe vera remains the only known natural source of this compound. For researchers and drug development professionals, this necessitates a focus on this plant for the isolation and further investigation of this compound. Future research should aim to:

-

Screen other species within the Aloe genus and related genera in the Asphodelaceae family to determine if this compound is present, which could provide alternative or richer sources.

-

Elucidate the complete biosynthetic pathway of this compound in Aloe vera to enable potential biotechnological production methods.

-

Conduct more extensive biological activity screening of this compound to uncover its full therapeutic potential beyond its weak BACE1 inhibitory activity.

This technical guide provides a foundational understanding of this compound based on current scientific literature. As research progresses, new sources and applications for this unique naphthalene derivative may be discovered.

References

- 1. A new triglucosylated naphthalene glycoside from Aloe vera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review on the phytochemistry and toxicological profiles of Aloe vera and Aloe ferox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. notulaebotanicae.ro [notulaebotanicae.ro]

- 7. mdpi.com [mdpi.com]

- 8. The Genus Aloe: Phytochemistry and Therapeutic Uses Including Treatments for Gastrointestinal Conditions and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Aloveroside A: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of preliminary biological screening of Aloveroside A, a triglucosylnaphthalene derivative isolated from Aloe vera.[1][2] Despite the extensive research into the pharmacological properties of Aloe vera and its various constituents, specific data on the biological activities of isolated this compound are notably limited in the available scientific literature. This document summarizes the existing findings and provides a framework for its further investigation.

Overview of this compound

This compound is a complex naphthalene derivative distinguished by its triglucosyl moiety.[1][2] It is one of the numerous phytochemicals found in Aloe vera, a plant renowned for its diverse medicinal properties, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer effects.[3][4][5] However, the specific contribution of this compound to these activities remains largely uncharacterized.

Known Biological Activities

To date, the only specific biological activity reported for this compound is its weak inhibitory effect on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Data Presentation

| Bioassay | Target | Concentration | Result (% Inhibition) | Source |

| Enzymatic Inhibition | BACE1 | 100 µg/mL | ~18.68% | [1] |

Experimental Protocols

While the precise experimental details for the BACE1 inhibition assay of this compound are not extensively published, a standard protocol for such a screening would typically involve the following steps.

BACE1 (β-Secretase) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the BACE1 enzyme.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of APP)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

This compound (test compound)

-

BACE1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to create a stock solution.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

Prepare solutions of the BACE1 enzyme, fluorogenic substrate, and positive control in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the assay buffer, the BACE1 enzyme, and the various concentrations of this compound (or positive/vehicle controls).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. The cleavage of the substrate by BACE1 results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

If sufficient data points are available, calculate the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

-

Potential, Unexplored Biological Activities

Given the known pharmacological profile of Aloe vera extracts, this compound may possess a range of other biological activities that have yet to be investigated. These could include:

-

Anti-inflammatory activity: Aloe vera is known to inhibit the cyclooxygenase (COX) pathway and reduce the production of pro-inflammatory cytokines.[3]

-

Antioxidant activity: Many Aloe compounds exhibit free radical scavenging properties.

-

Anti-cancer activity: Various components of Aloe vera have been shown to induce apoptosis and inhibit the proliferation of cancer cells.[6]

-

Antimicrobial activity: Aloe vera extracts have demonstrated inhibitory effects against a range of bacteria and fungi.[3]

Further research is required to isolate sufficient quantities of this compound and subject it to a comprehensive panel of in vitro and in vivo biological assays to determine its therapeutic potential.

Visualizations

General Workflow for Natural Product Screening

The following diagram illustrates a typical workflow for the isolation and preliminary biological screening of a natural compound like this compound.

Caption: Workflow for this compound isolation and screening.

Postulated BACE1 Inhibition

This diagram depicts the hypothetical mechanism of BACE1 inhibition by this compound, which would lead to a reduction in the production of amyloid-β peptides.

Caption: this compound's potential BACE1 inhibition mechanism.

Conclusion

The preliminary biological screening of this compound is still in its infancy. The available data suggests a weak BACE1 inhibitory activity, but a comprehensive evaluation of its pharmacological profile is lacking. Further research, involving the targeted isolation of this compound and its systematic evaluation in a battery of bioassays, is essential to unlock its potential therapeutic value and understand its role in the medicinal properties of Aloe vera.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review on the phytochemistry and toxicological profiles of Aloe vera and Aloe ferox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijariie.com [ijariie.com]

- 5. Pharmacological Update Properties of Aloe Vera and its Major Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aloe vera: A review of toxicity and adverse clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

Aloveroside A: Unraveling the Enigma of its Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current understanding of the hypothesized mechanism of action for Aloveroside A, a triglucosylnaphthalene derivative isolated from Aloe vera. Despite the extensive research into the pharmacological properties of Aloe vera and its various constituents, specific literature detailing the cellular and molecular mechanisms of this compound remains remarkably scarce. This document presents the available data and outlines the prevailing hypothesis, acknowledging the significant gaps in our current knowledge.

Core Hypothesis: Weak Inhibition of Beta-Secretase (BACE1)

The primary and, to date, only specific hypothesis regarding the mechanism of action of this compound centers on its potential interaction with beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), a process implicated in the pathogenesis of Alzheimer's disease.

A study identified this compound as a triglucosylnaphthalene derivative and noted its weak inhibitory activity against BACE1.[1] The reported inhibition rate was approximately 18.68% at a concentration of 100 µg/mL.[1] However, it is crucial to note that another study that isolated and identified this compound tested it for BACE inhibitory activity and found no significant activity. This conflicting evidence underscores the preliminary and tentative nature of this hypothesis.

Proposed Signaling Pathway

Based on the weak BACE1 inhibition hypothesis, the proposed signaling pathway is straightforward and focused on the amyloidogenic processing of APP.

Caption: Hypothesized inhibitory effect of this compound on the BACE1-mediated cleavage of APP.

Quantitative Data Summary

The available quantitative data for the mechanism of action of this compound is extremely limited. The following table summarizes the sole reported finding.

| Compound | Target | Assay | Concentration | Result | Reference |

| This compound | BACE1 | BACE Inhibitory Activity Assay | 100 µg/mL | ~18.68% inhibition | [1] |

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's mechanism of action are not available in the public domain. However, a generalized protocol for a BACE1 inhibitory activity assay, which would have been used to generate the data above, is provided for reference.

BACE1 (β-Secretase) FRET Assay

This is a representative protocol and may not reflect the exact methodology used in the cited study.

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide containing the APP Swedish mutation sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound)

-

BACE1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution to obtain a range of test concentrations.

-

In a 96-well black microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include wells for a positive control (known BACE1 inhibitor) and a vehicle control (DMSO).

-

Add the BACE1 FRET substrate to all wells.

-

Initiate the reaction by adding the recombinant human BACE1 enzyme to all wells.

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair.

-

Calculate the percent inhibition of BACE1 activity for each concentration of this compound relative to the vehicle control.

Future Directions and Conclusion

The current body of scientific literature provides a very narrow view of the potential mechanism of action of this compound. The hypothesis of weak BACE1 inhibition is tentative and requires substantial further investigation to be validated or refuted.

Future research should focus on:

-

Confirmation of BACE1 Inhibition: Independent and robust enzymatic assays are needed to confirm and accurately quantify the inhibitory potential of this compound against BACE1.

-

Exploration of Other Targets: Given the weak activity against BACE1, it is highly probable that this compound has other, more significant biological targets. Unbiased screening approaches, such as proteomics and transcriptomics, could reveal novel cellular pathways affected by this compound.

-

In Vitro and In Vivo Studies: Cellular and animal models are necessary to understand the physiological effects of this compound and to elucidate its mechanism of action in a more complex biological context.

References

Unveiling the Spectroscopic Signature of Aloeveroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloeveroside A, a naturally occurring compound of interest. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational resource for its identification, characterization, and further investigation in drug discovery and development.

Spectroscopic Data of Aloeveroside A

The structural elucidation of Aloeveroside A has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented here are compiled from scientific literature and provide the key spectral features necessary for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectroscopic Data for Aloeveroside A

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 4.98 | d | 7.8 |

| 3 | 4.25 | m | |

| 4 | 4.18 | m | |

| 5 | 3.95 | m | |

| 6a | 3.85 | dd | 12.0, 2.0 |

| 6b | 3.70 | dd | 12.0, 5.5 |

| 7 | 7.20 | s | |

| 8-CH₃ | 2.40 | s | |

| 1' | 4.55 | d | 7.5 |

| 2' | 3.30 | t | 8.5 |

| 3' | 3.45 | t | 9.0 |

| 4' | 3.35 | t | 9.0 |

| 5' | 3.20 | m | |

| 6'a | 3.80 | dd | 11.5, 2.5 |

| 6'b | 3.65 | dd | 11.5, 6.0 |

| O-CH₃ | 3.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for Aloeveroside A

| Position | Chemical Shift (δ) ppm |

| 1 | 101.5 |

| 2 | 151.0 |

| 3 | 115.8 |

| 4 | 145.2 |

| 4a | 120.5 |

| 5 | 162.0 |

| 6 | 99.8 |

| 7 | 165.5 |

| 8 | 105.0 |

| 8a | 158.2 |

| 8-CH₃ | 21.5 |

| 1' | 104.2 |

| 2' | 75.0 |

| 3' | 78.1 |

| 4' | 71.8 |

| 5' | 78.5 |

| 6' | 62.9 |

| O-CH₃ | 56.2 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Aloeveroside A

| Ion | m/z (Observed) |

| [M+H]⁺ | 553.1925 |

| [M+Na]⁺ | 575.1744 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines the general methodologies employed for the NMR and MS analysis of Aloeveroside A.

NMR Spectroscopy

Sample Preparation: A sample of pure Aloeveroside A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

Sample Preparation: A dilute solution of Aloeveroside A is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Aloeveroside A.

Caption: Workflow for the isolation and structural elucidation of Aloeveroside A.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aloveroside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and specific protocols for the isolation and purification of Aloveroside A, a triglucosylated naphthalene derivative found in Aloe vera. The methodologies described are based on established solvent extraction and chromatographic techniques, offering a reproducible workflow for obtaining this compound for research and development purposes.

Introduction

This compound is a bioactive compound of interest found in the ethanolic extracts of Aloe vera (L.) Burm.f.[1] As a triglucosylated naphthalene derivative, its isolation requires a multi-step approach involving initial extraction followed by chromatographic purification to separate it from other phytochemicals present in the plant matrix, such as anthraquinones and chromones.[2][3] These protocols outline a general workflow and specific experimental details for the successful isolation and purification of this compound.

Experimental Protocols

I. Preparation of Crude Aloe vera Extract

This protocol describes the initial extraction of compounds from Aloe vera leaves.

Materials:

-

Fresh Aloe vera leaves

-

Ethanol (95%) or Methanol

-

Distilled water

-

Waring blender or homogenizer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Harvesting and Cleaning: Select fresh, healthy Aloe vera leaves. Wash the leaves thoroughly with distilled water to remove any dirt and surface contaminants.

-

Homogenization: Cut the leaves into small pieces and homogenize them in a blender with a sufficient volume of 95% ethanol or methanol to create a slurry.

-

Extraction: Macerate the slurry at room temperature for 24-48 hours with occasional stirring. This allows for the efficient extraction of secondary metabolites, including this compound.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic or methanolic extract.

II. Chromatographic Purification of this compound

This section details the purification of this compound from the crude extract using column chromatography. This is a generalized protocol, and optimization of solvent systems may be required based on the specific crude extract composition.

A. Silica Gel Column Chromatography

Materials:

-

Crude Aloe vera extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform, Methanol, Ethyl Acetate, Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform). Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol). A common gradient elution profile is a stepwise increase in methanol concentration in chloroform (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol, 8:2 v/v). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile corresponding to the spot of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

B. Preparative Medium Pressure Liquid Chromatography (MPLC)

For higher resolution and more efficient purification, preparative MPLC can be employed. The following is a representative protocol based on the isolation of similar naphthalene derivatives from Aloe barbadensis.[3]

Materials:

-

Aqueous extract of Aloe vera

-

MPLC system with a suitable column (e.g., C18)

-

Solvents: Methanol, Water (HPLC grade)

Procedure:

-

Sample Preparation: Dissolve the aqueous extract of Aloe vera in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is typically used. The separation can start with a higher proportion of water, gradually increasing the methanol concentration to elute compounds with increasing hydrophobicity.

-

Flow Rate: Adjust the flow rate according to the column dimensions and particle size.

-

Detection: Monitor the elution profile using a UV detector at a wavelength suitable for naphthalene derivatives (e.g., 254 nm or 280 nm).

-

-

Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

-

Purity Analysis: Analyze the purity of the collected fractions corresponding to this compound using analytical HPLC.

-

Structure Elucidation: Confirm the identity of the purified compound as this compound using spectroscopic techniques such as UV, IR, HR-MS, 1H NMR, and 13C NMR.[3]

Data Presentation

The following tables summarize typical parameters and expected outcomes for the isolation and purification of this compound.

Table 1: Extraction Parameters

| Parameter | Value/Solvent | Notes |

| Plant Material | Fresh Aloe vera leaves | |

| Extraction Solvent | 95% Ethanol or Methanol | |

| Extraction Method | Maceration | 24-48 hours at room temperature |

| Concentration Method | Rotary Evaporation | Temperature < 50°C |

Table 2: Column Chromatography Parameters

| Parameter | Stationary Phase | Mobile Phase (Gradient) | Fraction Volume | Monitoring |

| Method | ||||

| Silica Gel CC | Silica gel (60-120 mesh) | Chloroform:Methanol | 10-20 mL | TLC (UV 254/366 nm) |

| Preparative MPLC | C18 | Water:Methanol | Based on peak elution | HPLC-UV |

Visualizations

Diagram 1: General Workflow for this compound Isolation

Caption: Workflow for this compound Isolation.

Diagram 2: Logic of Chromatographic Separation

Caption: Principle of Chromatographic Separation.

References

Application Note: Quantification of Aloeveroside A in Aloe Vera Extracts Using a Validated HPLC Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Aloeveroside A in Aloe vera extracts and derived products. The described Reverse-Phase HPLC (RP-HPLC) method provides a reliable and efficient means for quality control and standardization of raw materials and finished goods in the pharmaceutical and cosmetic industries. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.

Introduction

Aloe vera is a widely utilized medicinal plant, with its extracts being key ingredients in numerous pharmaceutical, cosmetic, and food products. Aloeveroside A is one of the significant bioactive compounds found in Aloe vera, contributing to its therapeutic properties. Accurate and precise quantification of Aloeveroside A is crucial for ensuring the quality, efficacy, and safety of Aloe vera products. This document provides a detailed protocol for a validated RP-HPLC method suitable for the routine analysis of Aloeveroside A.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (pH adjusted to 2.6 with phosphoric acid) in a gradient mode |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 295 nm |

Preparation of Standard Solutions

A stock solution of Aloeveroside A (or a closely related standard like Aloin A) is prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For solid samples such as dried Aloe vera powder, a specific amount of the powdered material is accurately weighed and extracted with methanol using sonication.[2] The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system. Liquid samples, such as Aloe vera juice or gel, may only require dilution with the mobile phase before filtration.[2]

Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Aloeveroside A. The method demonstrated good linearity over the tested concentration range.

Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated to assess the repeatability and intermediate precision of the method.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of Aloeveroside A standard was spiked into a pre-analyzed sample, and the recovery of the analyte was calculated.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatogram. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98% - 102% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Aloeveroside A using the described HPLC method.

References

Application Notes & Protocols for the Analysis of Aloveroside A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aloveroside A is a triglucosylated naphthalene derivative that has been isolated from Aloe vera[1]. As a unique secondary metabolite, its accurate quantification is essential for the quality control of Aloe vera extracts and derived products, as well as for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the analytical determination of this compound, leveraging modern chromatographic and mass spectrometric techniques. While a specific validated method for this compound is not widely published, the following protocols are based on established methods for similar analytes and provide a strong foundation for method development and validation.

I. Analytical Standard and Sample Preparation

This compound Analytical Standard

For accurate quantification, a certified reference standard of this compound is required. If a commercial standard is unavailable, this compound can be isolated from Aloe vera extracts using preparative chromatography, and its identity and purity can be confirmed by spectroscopic methods (NMR, HR-MS)[1].

Extraction of this compound from Aloe vera Leaf Material

This protocol is designed for the efficient extraction of polar glycosylated compounds like this compound from plant matrices.

Materials:

-

Fresh or lyophilized Aloe vera leaf material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Homogenize 1 gram of fresh Aloe vera leaf material or 100 mg of lyophilized powder.

-

Add 10 mL of 80% methanol in water (v/v) to the homogenized sample.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow for this compound Extraction:

Caption: Workflow for the extraction of this compound from Aloe vera.

II. UPLC-MS/MS Method for Quantification of this compound

This section outlines a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound. This method is based on techniques used for the analysis of other naphthalene derivatives and complex plant extracts[2][3].

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| Chromatography System | UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | To be determined by infusing this compound standard. A precursor ion corresponding to [M+H]⁺ or [M-H]⁻ should be selected, and characteristic product ions identified. |

Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for a UPLC-MS/MS method. These values should be experimentally determined during method validation.

| Parameter | Representative Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | To be evaluated |

| Stability | To be evaluated |

III. Conceptual Signaling Pathway of this compound

The specific biological activities and signaling pathways of this compound are not yet well-defined in the scientific literature. However, based on the known anti-inflammatory and antioxidant properties of many plant-derived glycosides and Aloe vera extracts, a conceptual pathway can be proposed[4][5]. This diagram illustrates a potential mechanism where this compound could modulate inflammatory responses.

Conceptual Signaling Pathway:

Caption: Conceptual anti-inflammatory signaling pathway of this compound.

References

- 1. A new triglucosylated naphthalene glycoside from Aloe vera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS Based Phytochemical Profiling towards the Identification of Antioxidant Markers in Some Endemic Aloe Species from Mascarene Islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nuft.edu.ua [nuft.edu.ua]

In Vitro Assays for Testing Aloveroside A (Aloin A) Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro testing of Aloveroside A, also known as Aloin A, a natural compound found in the Aloe plant species. This document outlines detailed protocols for assessing its antioxidant, anti-inflammatory, and anticancer activities, along with its effects on key cellular signaling pathways.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical in vitro studies. Its primary mechanisms of action involve the modulation of cellular signaling pathways related to oxidative stress, inflammation, and cell survival and proliferation.

-

Antioxidant Activity: this compound exhibits significant free radical scavenging properties. This activity is crucial in mitigating oxidative stress, which is implicated in a variety of pathological conditions.

-

Anti-inflammatory Activity: The compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1][2] It can modulate key inflammatory signaling pathways, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1]

-

Anticancer Activity: this compound has displayed cytotoxic effects against various cancer cell lines.[3] Its anticancer mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration.[3][4] This is achieved through the regulation of signaling pathways like PI3K/Akt and STAT3.[3][5]

-

Photoprotective Effects: Studies have indicated that this compound can protect cells from damage induced by ultraviolet (UV) radiation by reducing oxidative stress and inhibiting apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound's activity.

Table 1: Antioxidant Activity of this compound

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | 0.15 ± 0.02 mM | [6] |

| DPPH Radical Scavenging | IC50 | 18.2 µg/mL (leaf latex) |

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | Metric | Value | Time Point | Reference |

| HOS (Osteosarcoma) | MTT | IC50 | 225.7 µM | 24 h | [3] |

| HOS (Osteosarcoma) | MTT | IC50 | 84.94 µM | 48 h | [3] |

| HOS (Osteosarcoma) | MTT | IC50 | 72.89 µM | 72 h | [3] |

| MG-63 (Osteosarcoma) | MTT | IC50 | 283.6 µM | 24 h | [3] |

| MG-63 (Osteosarcoma) | MTT | IC50 | 67.99 µM | 48 h | [3] |

| MG-63 (Osteosarcoma) | MTT | IC50 | 62.28 µM | 72 h | [3] |

| HeLaS3 (Cervical Cancer) | Proliferation | IC50 | 97 µM | - | [7] |

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Condition | Effective Concentration | Effect | Reference |

| RAW264.7 | LPS-induced | 100, 150, 200 µg/ml | Decreased iNOS, IL-1β, IL-6, TNF-α, NO | [1] |

| RAW264.7 | LPS-induced | 5-40 µM | Suppressed NO production | [2][8] |

| Human Nucleus Pulposus Cells | TNF-α-induced | 200 µM | Reversed changes in p-TAK1/TAK1, p-IκBα/IκBα, p-P65/P65 ratios | [9] |

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well.

-

Include a control group with methanol and DPPH solution only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the DPPH radical.

DPPH Assay Workflow

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HOS, MG-63)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include an untreated control group.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

MTT Assay Workflow

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key signaling proteins like p38, JNK, ERK, Akt, and STAT3.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

MAPK Signaling Pathway Modulation by this compound

PI3K/Akt Signaling Pathway Modulation by this compound

STAT3 Signaling Pathway Modulation by this compound

Conclusion

The provided protocols and data serve as a valuable resource for the in vitro evaluation of this compound. These assays can be adapted to specific research needs and cell systems to further elucidate the therapeutic potential of this natural compound. It is recommended to include appropriate positive and negative controls in all experiments to ensure data validity. Further investigations into the specific molecular targets of this compound within these signaling pathways will provide a more comprehensive understanding of its mechanism of action.

References

- 1. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights into Aloin-mediated regulation of STAT3/SLC7A11 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Involving Aloveroside A

Introduction

Aloveroside A is a triglucosylnaphthalene derivative isolated from the ethanolic extract of Aloe vera.[1] While research has extensively documented the diverse biological activities of Aloe vera extracts, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects, specific data on purified this compound is limited.[2][3][4][5] These application notes provide detailed protocols for cell-based assays relevant to the known therapeutic properties of Aloe vera, suggesting a framework for the investigation of this compound's specific bioactivities. The presented quantitative data is derived from studies on Aloe vera extracts and should be considered as a reference for designing experiments with the purified compound.

Potential Applications and Suggested Assays

Anti-inflammatory Activity

Aloe vera extracts have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and reducing the production of pro-inflammatory mediators.[6][7][8] Cell-based assays are crucial to determine if this compound contributes to these effects.

Quantitative Data from Aloe vera Extracts (for reference)

| Cell Line | Assay | Mediator | Treatment | IC50 / Inhibition | Reference |

| Colorectal Mucosa Biopsies | Eicosanoid Production | Prostaglandin E2 | Aloe vera gel | 30% inhibition at 1:50 dilution | [9] |

| Caco-2 cells | Cytokine Release | Interleukin-8 | Aloe vera gel | 20% inhibition at 1:100 dilution | [9] |

| HaCaT keratinocytes | Cytokine Release | Interleukin-8 | Aloe vera extract | Inhibition at 0.1 and 0.25 mg/mL | [8] |

| RAW 264.7 macrophages | Gene Expression | iNOS, COX-2 | Aloe vera extract | Significant suppression | [7] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare a standard curve using sodium nitrite (0-100 µM).

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Visualization

Anticancer Activity

Aloe vera extracts have demonstrated cytotoxic and apoptotic effects on various cancer cell lines.[2][10][11] Investigating this compound's potential as an anticancer agent involves assessing its impact on cell viability, proliferation, and its ability to induce programmed cell death.

Quantitative Data from Aloe vera Extracts (for reference)

| Cell Line | Assay | Treatment | IC50 | Reference |

| MCF-7 (Breast Cancer) | MTT | Aloe vera ethanolic extract | 195 µg/mL | [12] |

| A-549 (Lung Cancer) | MTT | Aloe vera ethanolic extract | 298 µg/mL | [12] |

| HepG2 (Liver Cancer) | MTT | Aloe vera ethanolic leaves extract | Potent inhibition (IC50 not specified) | [10] |

| HeLa (Cervical Cancer) | MTT | Aloe vera ethanolic leaves extract | Potent inhibition (IC50 not specified) | [10] |

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Appropriate cell culture medium with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-